molecular formula C24H24F2N2O4 B2560928 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 380545-59-5

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No. B2560928
CAS RN: 380545-59-5
M. Wt: 442.463
InChI Key: DRCSYXVNQMIMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24F2N2O4 and its molecular weight is 442.463. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which share a similar morpholine component and oxazolidinone core with the compound , has been aimed at expanding the spectrum of antibacterial activity to include Gram-negative organisms. These studies have found that modifications to the morpholine ring and the introduction of fluorine atoms can influence antibacterial efficacy, particularly against fastidious Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Drug Synthesis and Metabolism

The metabolic pathway and biotransformation of novel antibacterial drugs, such as oxazolidinone derivatives (which closely relate to the target compound in structure), have been extensively studied using LC-MS/MS. These investigations reveal the process of amide hydrolysis leading to the formation of metabolites, highlighting the role of specific functional groups in drug metabolism and the potential for similar compounds to undergo metabolic transformations (Sang et al., 2016).

Chemical Synthesis and Reactivity

The synthesis and reactivity studies of related heterocyclic compounds, such as 4-chloro-2-(3-fluorophenyl)-3-hydroxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, provide insights into the formation of novel molecules via reduction reactions, single crystal growth, and characterization techniques like FT-IR, FT-Raman, and X-ray diffraction. These studies offer a framework for understanding the chemical behavior and potential applications of similar fluorine-substituted compounds in synthesizing new materials with desirable properties (Murthy et al., 2017).

properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O4/c25-18-6-2-16(3-7-18)21-20(22(29)17-4-8-19(26)9-5-17)23(30)24(31)28(21)11-1-10-27-12-14-32-15-13-27/h2-9,21,29H,1,10-15H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRBKVPXMNDJIJ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

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